![molecular formula C13H12ClF3N2O2S2 B2913789 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 1396857-37-6](/img/structure/B2913789.png)
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide
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Description
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12ClF3N2O2S2 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study highlights the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Cleavage, Genotoxicity, and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The sulfonamide derivative plays a significant role in the interaction with DNA, demonstrating potential for use in targeting cancer cells (González-Álvarez et al., 2013).
UV Protection and Antimicrobial Properties for Textiles
Research into thiazole azodyes containing sulfonamide moieties has shown that these compounds can be used for dyeing cotton fabrics, providing UV protection and antibacterial properties. This demonstrates a practical application in enhancing textile materials (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Enzyme Inhibition and Potential Antifungal Activity
Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds were found to be potent inhibitors in vitro and could be used to investigate the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Herbicide Development
Chlorsulfuron, a compound related to sulfonamides, has been studied for its selective herbicidal activity in cereals, attributed to the ability of crop plants to metabolize the herbicide into inactive products. This research provides insight into the development of selective herbicides for agricultural applications (Sweetser, Schow, & Hutchison, 1982).
properties
IUPAC Name |
2-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2S2/c1-7-11(22-8(2)19-7)6-18-23(20,21)12-5-9(13(15,16)17)3-4-10(12)14/h3-5,18H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDSRHERLMLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide |
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